molecular formula C15H15ClN2O B12466207 N'-benzyl-2-(4-chlorophenoxy)ethanimidamide

N'-benzyl-2-(4-chlorophenoxy)ethanimidamide

Cat. No.: B12466207
M. Wt: 274.74 g/mol
InChI Key: CTHGJPIDRRXZPM-UHFFFAOYSA-N
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Description

N’-benzyl-2-(4-chlorophenoxy)ethanimidamide is a chemical compound with a molecular structure that includes a benzyl group, a chlorophenoxy group, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-2-(4-chlorophenoxy)ethanimidamide typically involves the reaction of benzylamine with 2-(4-chlorophenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N’-benzyl-2-(4-chlorophenoxy)ethanimidamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-2-(4-chlorophenoxy)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-benzyl-2-(4-chlorophenoxy)ethanimidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzyl-2-(4-chlorophenoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-benzyl-2-(4-chlorophenoxy)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

N'-benzyl-2-(4-chlorophenoxy)ethanimidamide

InChI

InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)19-11-15(17)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18)

InChI Key

CTHGJPIDRRXZPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(COC2=CC=C(C=C2)Cl)N

Origin of Product

United States

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